molecular formula C14H20N2O2 B194402 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile CAS No. 29277-73-4

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile

Cat. No. B194402
CAS RN: 29277-73-4
M. Wt: 248.32 g/mol
InChI Key: VGJIPAKCLDHBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, reagents, catalysts, and the sequence of reactions .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, etc .

Scientific Research Applications

LC and LC–MS/MS Studies for Degradation Products Characterization

A study demonstrated the use of liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC–MS) to identify and characterize degradation products of acebutolol, a compound related to 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile. This approach allowed for the separation, identification, and characterization of very small quantities of degradation products without isolation from reaction mixtures (Rakibe et al., 2018).

Kinetic Resolution in Synthesis

The synthesis of both enantiomers of 4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, which is related to 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile, was achieved with high enantiomeric excess using lipase B from Candida antarctica. This process is critical for the synthesis of cardioselective β-blockers like atenolol (Lund et al., 2016).

Beta-Adrenergic Blocking Activity Studies

Research on benzimidazoles carrying the 2-hydroxy-3-(isopropylamino)propoxy side chain demonstrated beta-adrenergic blocking activity. These compounds were synthesized and investigated for their selectivity and potency in beta-adrenergic blocking, showing promising results for medical applications (Crooks et al., 1979).

Gas Chromatography-Mass Spectrometry for Impurity Analysis

A study developed a sensitive gas chromatography with mass spectrometry method for analyzing process-related impurities in atenolol, which contains the 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile structure. This method is important for quality control and ensuring the purity of the final pharmaceutical product (Reddy et al., 2017).

Electrochemical Studies in Organic Synthesis

Electrochemical studies involving derivatives of 2-hydroxy-3-(isopropylamino)propoxy)phenyl)acetonitrile have been conducted to understand their behavior in reactions and potential applications in organic synthesis. These studies contribute to the development of new synthetic methods and compounds (Cristea et al., 2005).

Enantioselective Synthesis for Beta-Receptor Antagonists

Research on the synthesis of the R-enantiomer of N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide showed high enantioselectivity. This process is significant for producing beta-receptor antagonists used in medical treatments (Wang & Tang, 2009).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(2)16-9-13(17)10-18-14-5-3-12(4-6-14)7-8-15/h3-6,11,13,16-17H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJIPAKCLDHBAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338884
Record name (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile

CAS RN

29277-73-4
Record name (4-{2-Hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile
Reactant of Route 2
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile

Citations

For This Compound
2
Citations
RB Kawthekar, W Bi, GJ Kim - Applied Organometallic …, 2008 - Wiley Online Library
A series of bimetallic chiral [Co(salen)]‐type complexes were successfully applied for the synthesis of optically pure β‐blockers via phenolic kinetic resolution (PKR) of racemic …
Number of citations: 30 onlinelibrary.wiley.com
NC Oliveira, L Phelan, CA Labate, FL Cônsoli - Journal of Insect …, 2022 - Elsevier
Spodoptera frugiperda (fall armyworm – FAW) is an important polyphagous agricultural pest feeding on nearly 350 host plants. FAW is undergoing incipient speciation with two well-…
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.